molecular formula C17H17N3OS B11291617 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide

Cat. No.: B11291617
M. Wt: 311.4 g/mol
InChI Key: DTAOPDRHQMQNFQ-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide is a synthetic organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide typically involves the following steps:

    Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through a multi-step process starting from commercially available pyridine derivatives. The key steps include the formation of thiazole ring via cyclization reactions.

    Introduction of Substituents: The 2-methyl and 3-phenyl groups are introduced through selective alkylation and arylation reactions.

    Amidation: The final step involves the formation of the butyramide moiety through an amidation reaction, typically using butyric acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring.

    Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring instead of a pyridine ring.

    Thiazole Derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide is unique due to its specific substitution pattern and the presence of the butyramide moiety, which can impart distinct biological activities and chemical properties compared to other thiazole or pyridine derivatives.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3OS/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)16-20-14-9-5-10-18-17(14)22-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

InChI Key

DTAOPDRHQMQNFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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